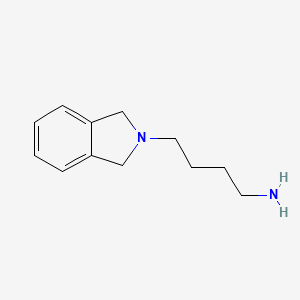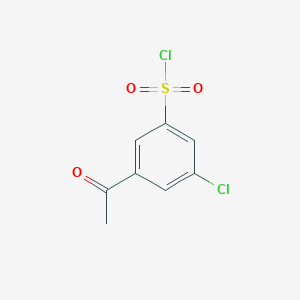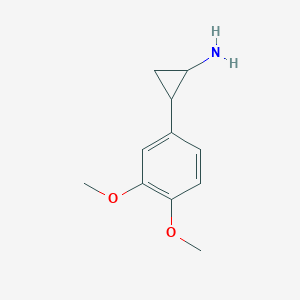![molecular formula C7H11NO2S3 B12124740 3,3a-dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12124740.png)
3,3a-dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3a-Dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound featuring a fused thiazole and thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a-dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The initial step often involves the cyclization of a suitable dithioester with an amine to form the thiazole ring. This reaction is typically carried out under reflux conditions in the presence of a base such as sodium ethoxide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving a diene precursor. This step may require the use of a catalyst such as palladium on carbon (Pd/C) and is conducted under an inert atmosphere to prevent oxidation.
Oxidation to Form the Dioxide: The final step involves the oxidation of the thione to the dioxide form. This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,3a-Dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.
Reduction: Reduction reactions can convert the dioxide back to the thione or further to the corresponding thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thione, thiol
Substitution: Various substituted thiazole and thiophene derivatives
Scientific Research Applications
Chemistry
In chemistry, 3,3a-dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial agent Its ability to disrupt bacterial cell walls makes it a candidate for the development of new antibiotics
Medicine
In medicine, derivatives of this compound are being investigated for their anticancer properties. The compound’s ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells makes it a promising lead for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic properties. Its heterocyclic structure is conducive to the formation of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,3a-dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis. In cancer cells, it may induce apoptosis by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and benzothiazole share structural similarities and exhibit comparable biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene are structurally related and used in similar applications.
Uniqueness
What sets 3,3a-dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide apart is its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of new materials and pharmaceuticals, where such properties can be leveraged for enhanced performance and specificity.
Properties
Molecular Formula |
C7H11NO2S3 |
|---|---|
Molecular Weight |
237.4 g/mol |
IUPAC Name |
3,3a-dimethyl-5,5-dioxo-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione |
InChI |
InChI=1S/C7H11NO2S3/c1-7-4-13(9,10)3-5(7)12-6(11)8(7)2/h5H,3-4H2,1-2H3 |
InChI Key |
JBQUVROHMFHVLB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CS(=O)(=O)CC1SC(=S)N2C |
solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12124686.png)
![8-methyl-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12124701.png)

![2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]-](/img/structure/B12124710.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12124714.png)
![1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide](/img/structure/B12124715.png)



![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile](/img/structure/B12124742.png)

![N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide](/img/structure/B12124753.png)
